![molecular formula C18H20N4O B2880888 4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2189434-66-8](/img/structure/B2880888.png)
4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research in crystallography has led to the discovery of new crystalline forms of related compounds, elucidating their structural conformations and interactions. For example, studies have reported on risperidone chloride hydrates and their crystalline forms, demonstrating the conformational characteristics of piperidine and tetrahydropyridine rings within these molecules, which are crucial for understanding their physical and chemical properties (Wang & Pan, 2006); (Wang, Zhou, & Hu, 2006).
Synthesis of Novel Compounds
Several studies have focused on the microwave-assisted synthesis of novel compounds featuring pyrimidine structures with potential antitumor activity. These synthetic methodologies enable the production of compounds under catalyst-free conditions, leading to significant yields and showcasing the potential of these compounds in medicinal chemistry (Insuasty et al., 2013).
Development of Antitumor Agents
Further research into the synthesis of hybrid compounds and dihydropyrimidinone derivatives indicates the ongoing exploration of these molecules for antitumor and anticancer applications. Studies have synthesized various derivatives and evaluated their biological activities, demonstrating the potential of these compounds in cancer therapy (Ivanova, Kanevskaya, & Fedotova, 2019); (Venkateshwarlu, Rao, Reddy, & Reddy, 2014).
Exploration of Chemical Properties
Research has also delved into the solvent dependence of spectra and kinetics of excited-state charge transfer in certain benzonitrile derivatives. This type of study helps understand the solute-solvent interactions and the dynamics of chemical reactions, which are fundamental in designing drugs and materials with specific optical properties (Dahl et al., 2005).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific context (e.g., the target protein or biological pathway). Unfortunately, there is no information available on the mechanism of action for this specific compound .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely involve elucidating its synthesis, determining its physical and chemical properties, and investigating its biological activity. This could involve a variety of experimental techniques, ranging from organic synthesis and spectroscopy to cell-based assays .
Eigenschaften
IUPAC Name |
4-[[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)12-21-9-6-17(7-10-21)13-22-14-20-8-5-18(22)23/h1-5,8,14,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUMKHVTVXEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
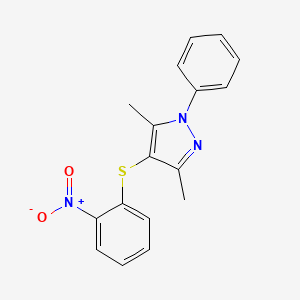
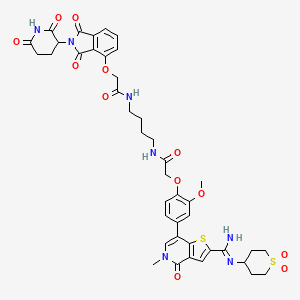
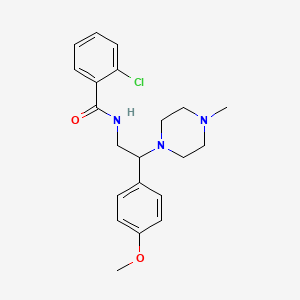
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
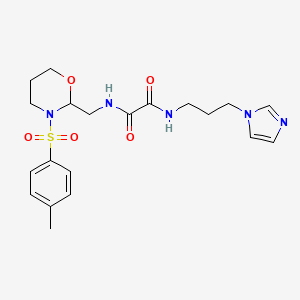
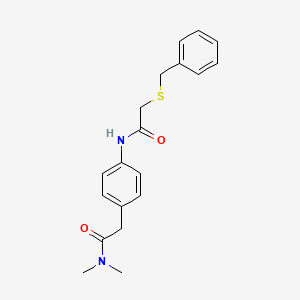

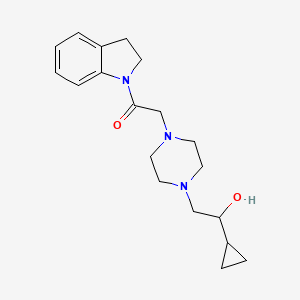
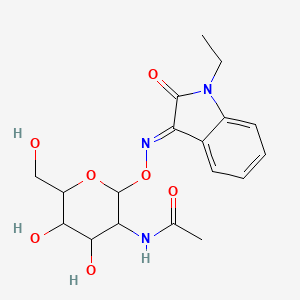
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)
